"physicochemical properties of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate"
"physicochemical properties of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate"
An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of the novel compound, 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic incorporation of a 2,2,2-trifluoroethyl group is a modern medicinal chemistry tactic aimed at modulating key drug-like properties such as metabolic stability and lipophilicity.[4] Understanding the fundamental physicochemical characteristics of this molecule—namely its lipophilicity, aqueous solubility, and ionization constant (pKa)—is paramount for predicting its pharmacokinetic profile and guiding its development as a potential therapeutic candidate. This document outlines both the theoretical basis and the practical, field-proven experimental protocols for the robust characterization of this compound, ensuring a foundation of scientific integrity for subsequent research and development activities.
Introduction: A Molecule of Strategic Design
The rational design of new chemical entities (NCEs) hinges on the synergistic combination of pharmacologically active scaffolds with functional groups that confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The title compound, 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, represents a thoughtful convergence of these principles.
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The Isoquinoline Core: As a "privileged" scaffold, the isoquinoline ring system is present in a wide array of biologically active compounds, including natural alkaloids and synthetic drugs with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[1][3][5] Its rigid structure provides a well-defined orientation for interacting with biological targets, while the nitrogen atom offers a key site for hydrogen bonding and ionization.[1]
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The Carbamate Linker: Carbamates are versatile functional groups in drug design. They can act as bioisosteres for amides or esters, often with improved metabolic stability. The carbamate moiety in this molecule serves to link the isoquinoline core to the trifluoroethyl group, influencing the compound's polarity and hydrogen bonding potential.
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The 2,2,2-Trifluoroethyl Moiety: The introduction of fluorine is a cornerstone of modern medicinal chemistry. The trifluoromethyl group on the ethyl moiety can significantly increase lipophilicity and binding affinity, block metabolic oxidation at the adjacent position, and alter the acidity or basicity of nearby functional groups.[4]
This guide provides the essential physicochemical foundation required to unlock the therapeutic potential of this promising molecule.
Core Physicochemical Properties
A comprehensive understanding of a compound's intrinsic properties is the first step in assessing its viability as a drug candidate. While exhaustive experimental data for this specific novel compound is not publicly available, we can establish a robust profile based on its chemical structure and provide protocols for its empirical determination.
Compound Identity and Basic Properties
The fundamental identifiers and properties of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate are summarized below.
| Property | Value | Source |
| CAS Number | 1152953-99-5 | [6] |
| Molecular Formula | C₁₂H₉F₃N₂O₂ | [6] |
| Molecular Weight | 270.21 g/mol | [7] |
| Chemical Structure | (Structure inferred from name) | |
| SMILES | FC(F)(F)COC(=O)NC1=CC=CC2=C1C=NC=C2 | [6] |
Lipophilicity (LogP / LogD)
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its volume of distribution, and its potential for off-target binding.[8] It is expressed as the logarithm of the partition coefficient (LogP for neutral species) or the distribution coefficient (LogD for ionizable species at a specific pH).[9]
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Expert Insight: Given the presence of the aromatic isoquinoline ring and the highly lipophilic trifluoroethyl group, this compound is predicted to be moderately to highly lipophilic. The basic nitrogen on the isoquinoline ring (pKa predicted to be ~5-6) means that at physiological pH (7.4), the compound will exist as a mixture of neutral and protonated (cationic) forms. Therefore, LogD₇.₄ is the most physiologically relevant parameter. The LogD will be lower than the LogP because the charged form has a much higher affinity for the aqueous phase.[9] A LogD₇.₄ in the range of 1-3 is often considered optimal for oral drug absorption.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for systemic distribution.[10][11] Poor solubility is a leading cause of failure for drug candidates in development.[10]
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Expert Insight: The compound's predicted high lipophilicity and planar aromatic structure suggest that its intrinsic aqueous solubility will be low. However, because it is a weak base, its solubility will be pH-dependent, increasing significantly in acidic environments (pH < pKa) where the protonated, more polar form predominates.[10][12] This property is crucial, as it suggests that solubility might be higher in the acidic environment of the stomach compared to the more neutral pH of the intestine.
Ionization Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and neutral forms.[13][14] This parameter governs both solubility and permeability across the pH gradient of the human body.
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Expert Insight: The primary basic center in this molecule is the nitrogen atom of the isoquinoline ring. Aromatic nitrogen heterocycles of this type typically have pKa values in the range of 5 to 6. The precise pKa is critical: it will determine the charge state of the molecule in different biological compartments (e.g., stomach pH 1-3, blood pH 7.4), directly impacting its absorption and distribution characteristics.
Experimental Determination Protocols
The following protocols describe robust, self-validating methods for the experimental determination of the key physicochemical properties. These methods are the gold standard in pharmaceutical development for their reliability and reproducibility.
Protocol: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method
Causality: The shake-flask method is the benchmark for LogP and LogD determination because it measures the partitioning of a compound at thermodynamic equilibrium between two immiscible phases, directly reflecting its relative affinity for lipid-like and aqueous environments.[8][9] n-Octanol is used as the organic phase as it is widely accepted to be a reasonable surrogate for the lipid bilayer of cell membranes.[15]
Methodology:
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Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with this PBS solution and, conversely, the PBS solution with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This prevents volume changes during the experiment.
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Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a high concentration (e.g., 10 mM).
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Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the pre-saturated PBS (pH 7.4). Add a small aliquot (e.g., 50 µL) of the compound stock solution to achieve a final concentration that is detectable in both phases.
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Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). A preliminary time-course experiment is recommended to determine the minimum time to equilibrium.
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Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.
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Quantification: Carefully withdraw a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be prepared for each phase to ensure accurate quantification.
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Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
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Validation: The protocol is validated by running at least three independent replicates. The sum of the compound mass in both phases should be consistent with the initial mass added.
Protocol: Determination of Thermodynamic (Equilibrium) Solubility
Causality: Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium with its solid phase, representing the true solubility limit.[11] This is distinct from kinetic solubility, which can often overestimate solubility due to the formation of supersaturated solutions.[11] For late-stage discovery and development, the thermodynamic value is essential.[16]
Methodology:
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Medium Preparation: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).
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Sample Preparation: Add an excess amount of the solid, crystalline test compound to vials containing a known volume of each buffer. The presence of undissolved solid must be visible throughout the experiment to ensure equilibrium with the solid state is maintained.[10][12]
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Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance) for an extended period (24-72 hours).[16]
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Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to obtain a clear supernatant.
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Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
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Validation: The experiment must be performed in triplicate. To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[16]
Protocol: Determination of pKa via Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for pKa determination.[13][17] It works by monitoring the change in pH of a solution of the compound as a known concentration of acid or base is added. The inflection point of the resulting titration curve corresponds to the pKa.[17]
Methodology:
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System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[17]
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Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17]
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Titration:
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To determine the basic pKa, first acidify the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure the compound is fully protonated.
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Place the solution in a thermostatted vessel with constant stirring.
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Titrate the solution by making small, incremental additions of a standardized titrant (0.1 M NaOH).
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Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[17]
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the inflection point can be found by plotting the first derivative (ΔpH/ΔV) against the titrant volume.
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Validation: Perform a minimum of three independent titrations to ensure the reliability of the result and calculate the average pKa and standard deviation.[17]
Integrated Physicochemical Profiling Workflow
A logical, phased approach to physicochemical profiling ensures that resources are used efficiently, moving from high-throughput computational screening to rigorous, low-throughput experimental validation.
Caption: Workflow for comprehensive physicochemical characterization.
Discussion and Implications for Drug Development
The physicochemical profile of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate directly informs its development strategy.
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Absorption & Bioavailability: The predicted low intrinsic solubility and moderate-to-high lipophilicity present a classic drug development challenge. While the basic pKa will enhance solubility in the stomach, the compound may precipitate upon entering the higher pH of the small intestine, limiting absorption. This profile suggests that the compound may be a Biopharmaceutics Classification System (BCS) Class II candidate (low solubility, high permeability).[11]
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Formulation Strategy: For a BCS Class II compound, formulation strategies aimed at enhancing solubility are critical.[10] These could include amorphous solid dispersions, salt formation (if a suitable counter-ion can be found), or lipid-based formulations. The experimentally determined solubility and pH-solubility profile are essential for selecting the most appropriate approach.
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Distribution and Target Engagement: A moderate LogD₇.₄ is desirable to ensure sufficient membrane permeability to reach intracellular targets without excessive partitioning into adipose tissue, which can lead to long half-lives and potential toxicity. If the LogD is too high (e.g., > 4), efforts to introduce more polar groups may be necessary in subsequent optimization cycles.
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Future Directions: The robust experimental data generated through the protocols in this guide will provide the foundation for building predictive quantitative structure-property relationship (QSPR) models for this chemical series. This will enable more efficient design of next-generation analogs with optimized physicochemical and pharmacokinetic properties.
Conclusion
2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a compound of significant interest, combining a pharmacologically relevant isoquinoline core with a trifluoroethyl group designed to enhance drug-like properties. A thorough and early characterization of its physicochemical properties—lipophilicity, solubility, and pKa—is not merely a data collection exercise; it is a critical, strategic imperative. The application of the rigorous, validated experimental protocols detailed herein will generate a high-integrity dataset, enabling informed decision-making, guiding formulation development, and ultimately accelerating the journey of this promising molecule from a chemical entity to a potential therapeutic agent.
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